Pentyl (1)-2-(4-chloro-2-methylphenoxy)propionate
Overview
Description
Pentyl (1)-2-(4-chloro-2-methylphenoxy)propionate is an organic compound that belongs to the class of phenoxypropionate esters. These compounds are often used in various chemical and industrial applications due to their unique properties. The compound’s structure includes a pentyl group, a chlorinated methylphenoxy group, and a propionate ester linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl (1)-2-(4-chloro-2-methylphenoxy)propionate typically involves the esterification of 2-(4-chloro-2-methylphenoxy)propionic acid with pentanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Pentyl (1)-2-(4-chloro-2-methylphenoxy)propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-chloro-2-methylphenoxy)propionic acid.
Reduction: Formation of 2-(4-chloro-2-methylphenoxy)propanol.
Substitution: Formation of substituted phenoxypropionate derivatives.
Scientific Research Applications
Pentyl (1)-2-(4-chloro-2-methylphenoxy)propionate has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pentyl (1)-2-(4-chloro-2-methylphenoxy)propionate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1)-2-(4-chloro-2-methylphenoxy)propionate
- Ethyl (1)-2-(4-chloro-2-methylphenoxy)propionate
- Butyl (1)-2-(4-chloro-2-methylphenoxy)propionate
Uniqueness
Pentyl (1)-2-(4-chloro-2-methylphenoxy)propionate is unique due to its specific ester linkage and the presence of a pentyl group. This structural variation can influence its physical and chemical properties, making it suitable for particular applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
pentyl 2-(4-chloro-2-methylphenoxy)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClO3/c1-4-5-6-9-18-15(17)12(3)19-14-8-7-13(16)10-11(14)2/h7-8,10,12H,4-6,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTXSYTVIAYJEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70913774 | |
Record name | Pentyl 2-(4-chloro-2-methylphenoxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70913774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97635-46-6 | |
Record name | Pentyl 2-(4-chloro-2-methylphenoxy)propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97635-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentyl (1)-2-(4-chloro-2-methylphenoxy)propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097635466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentyl 2-(4-chloro-2-methylphenoxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70913774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentyl (±)-2-(4-chloro-2-methylphenoxy)propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.097.596 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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